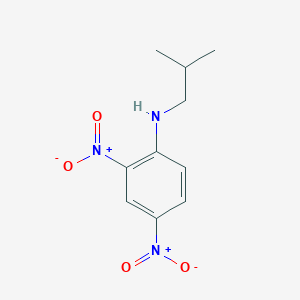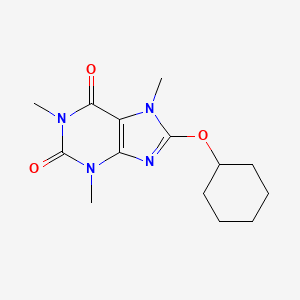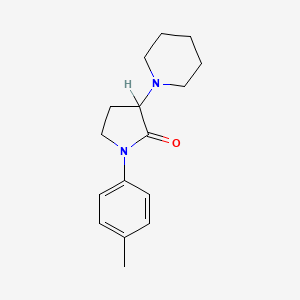
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with thiourea in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-oxo-4,5-dihydroquinazoline: Shares a similar core structure but lacks the ethyl and carbothioate groups.
Pemetrexed: A quinazoline derivative used as an anticancer drug.
Methotrexate: Another quinazoline derivative with applications in cancer treatment and autoimmune diseases.
Uniqueness
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and carbothioate groups can enhance its solubility, stability, and ability to interact with biological targets .
Properties
CAS No. |
5460-56-0 |
|---|---|
Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
S-ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbothioate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h6H,2-5H2,1H3,(H3,12,13,14,15) |
InChI Key |
JXDHIPLZNPQRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)










![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

